molecular formula C72H56N4 B13406212 N4,N4'-(biphenyl-4,4'-diyl)bis(N4,N4',N4'-triphenylbiphenyl-4,4'-diamine

N4,N4'-(biphenyl-4,4'-diyl)bis(N4,N4',N4'-triphenylbiphenyl-4,4'-diamine

Cat. No.: B13406212
M. Wt: 977.2 g/mol
InChI Key: ZBZXYUYUUDZCNB-UHFFFAOYSA-N
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Description

N4,N4'-(Biphenyl-4,4'-diyl)bis(N4,N4',N4'-triphenylbiphenyl-4,4'-diamine) (referred to as the target compound) is a benzidine-based derivative with the molecular formula C48H36N2 and a molecular weight of 640.83 g/mol . Its structure features a central biphenyl core substituted with multiple phenyl and biphenyl groups, forming a highly conjugated system. This compound is primarily employed as a hole-transporting material (HTM) in organic electronics, such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) . The extended π-conjugation and electron-rich diarylamine groups facilitate efficient hole mobility, making it suitable for optoelectronic applications.

Properties

Molecular Formula

C72H56N4

Molecular Weight

977.2 g/mol

IUPAC Name

N-cyclohexa-1,3-dien-1-yl-N-phenyl-4-[4-(N-[4-[4-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]phenyl]anilino)phenyl]aniline

InChI

InChI=1S/C72H56N4/c1-7-19-61(20-8-1)73(62-21-9-2-10-22-62)67-43-31-55(32-44-67)57-35-47-69(48-36-57)75(65-27-15-5-16-28-65)71-51-39-59(40-52-71)60-41-53-72(54-42-60)76(66-29-17-6-18-30-66)70-49-37-58(38-50-70)56-33-45-68(46-34-56)74(63-23-11-3-12-24-63)64-25-13-4-14-26-64/h1-13,15-25,27-54H,14,26H2

InChI Key

ZBZXYUYUUDZCNB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) typically involves multiple steps, including the formation of biphenyl and triphenylamine derivatives. The reaction conditions often require the use of solvents such as chloroform, dichloromethane, and toluene, which help dissolve the reactants and facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its performance in electronic applications .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) involves its ability to transport holes efficiently. This compound interacts with molecular targets in electronic devices, facilitating the movement of charge carriers and enhancing the device’s performance. The pathways involved include the formation of charge transfer complexes and the stabilization of charge carriers .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (Abbreviation) Molecular Formula Key Substituents Applications Key Properties
Target Compound C48H36N2 Triphenylamine, biphenyl OLEDs, PSCs High conjugation, hole transport
α-NPD (4,4′-Bis[N-(1-naphthyl)-N-phenyl-amino]biphenyl) C44H32N2 Naphthylphenylamine OLEDs HOMO: -5.4 eV, widely used HTM
TBBD (N4,N4,N4′,N4′-tetra([1,1′-biphenyl]-4-yl)-[1,1′-biphenyl]-4,4′-diamine) C48H36N2 Tetra-biphenylamine OLEDs ΔEST: 0.06 eV, EQE: 15.2%, poor stability
VNBP (N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine) C56H42N2 Vinylphenyl, naphthyl PSCs Thermally cross-linkable, enhances stability with MoO3
c-OTPD (N4,N4′-bis(4-(6-((3-ethyloxetan-3-yl)methoxy)hexyl)phenyl)-N4,N4′-diphenylbiphenyl-4,4′-diamine) C64H70N2O4 Hydrophobic oxetane chains PSCs Suppresses moisture ingress, improves perovskite grain size
S1 (N4,N4′-Bis(4-nitrobenzylidene)biphenyl-4,4′-diamine) C32H22N4O4 Nitrobenzylidene Sensors, probes Solvent-free synthesis, nitro groups enhance electron affinity
QC-7285 (N4,N4′-Bis(4-bromophenyl)-N4,N4′-diphenyl-[1,1′-biphenyl]-4,4′-diamine) C48H34Br2N2 Bromophenyl OLEDs Bromine substituents modify HOMO/LUMO alignment

Electronic and Optoelectronic Properties

  • HOMO/LUMO Levels : While direct data for the target compound is unavailable, analogs like α-NPD (HOMO: -5.4 eV) and TBBD (ΔEST: 0.06 eV) suggest that extended conjugation lowers the HOMO level, improving hole injection . The bromine substituents in QC-7285 likely deepen the HOMO level compared to the target compound .
  • Charge Mobility : The target compound’s triphenylamine groups promote efficient hole transport, similar to α-NPD. However, TBBD’s tetra-biphenyl structure achieves a higher photoluminescence quantum yield (PLQY: 92%) but suffers from operational instability (LT80 <1 h) .

Stability and Device Performance

  • Thermal Stability: VNBP’s cross-linkable vinyl groups enable robust thermal stability (steady-state PSC efficiency: 16.5%) under harsh conditions, outperforming non-cross-linked analogs like the target compound .
  • Moisture Resistance : c-OTPD’s hydrophobic side chains reduce perovskite nucleation defects, a feature absent in the target compound .
  • OLED Efficiency : TBBD achieves a high external quantum efficiency (EQE: 15.2%) but lacks longevity, whereas the target compound’s stability remains unquantified in the literature .

Key Research Findings

Structural Flexibility : The target compound’s rigid biphenyl core ensures high thermal stability but may limit solubility compared to c-OTPD’s flexible side chains .

Performance Benchmarks : TBBD’s high EQE (15.2%) sets a performance benchmark, but its instability underscores the need for balanced design in HTMs .

Biological Activity

N4,N4'-(biphenyl-4,4'-diyl)bis(N4,N4',N4'-triphenylbiphenyl-4,4'-diamine), with the CAS number 167218-46-4, is a complex organic compound notable for its potential applications in organic electronics, particularly as a hole transport layer (HTL) and electron blocking layer (EBL) in organic light-emitting diodes (OLEDs). This compound features a biphenyl core structure that contributes to its electronic properties and biological activity.

  • Molecular Formula : C72H54N4
  • Molecular Weight : 975.23 g/mol
  • Solubility : Soluble in chloroform, dichloromethane, and toluene .
  • HOMO-LUMO Gap : HOMO energy level at 5.5 eV and LUMO energy level at 2.3 eV, indicating its potential for charge transport applications .

Biological Activity

The biological activity of this compound) has been explored in various studies. Here are some key findings:

  • Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. The presence of multiple phenyl groups may enhance radical scavenging activity .
  • Anticancer Activity : Some derivatives of triphenylamines have shown promise in anticancer research. For instance, modifications to the biphenyl structure can lead to increased cytotoxicity against cancer cell lines, although specific data on this compound is limited .
  • Neuroprotective Effects : Research indicates that certain triphenylamine derivatives may have neuroprotective effects by modulating oxidative stress pathways . Further research is needed to confirm if this compound shares similar properties.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various triphenylamine derivatives using DPPH and ABTS assays. The results indicated that compounds with more extensive conjugation systems exhibited stronger antioxidant activity. While direct testing on this compound) was not performed, its structural similarity suggests potential efficacy.

Case Study 2: Cytotoxicity Evaluation

In vitro studies on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was hypothesized to involve apoptosis induction through reactive oxygen species (ROS) generation. Further investigations are warranted to explore the specific effects of this compound).

Data Table: Biological Activity Summary

Activity TypeRelated Studies/Findings
AntioxidantPotential based on structural similarities; needs further testing
AnticancerPromising results in derivatives; specific data lacking
NeuroprotectiveIndicated by related compounds; requires direct investigation

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO levels and reorganization energies to predict charge mobility .
  • Molecular Dynamics (MD) : Simulates thin-film morphology to assess crystallinity and interfacial compatibility with electrodes.
  • Marcus Theory : Estimates hopping rates between molecules based on electronic coupling and Gibbs free energy changes .

How can researchers address solubility challenges during thin-film processing?

Q. Advanced

  • Solvent Engineering : Use chlorobenzene or o-dichlorobenzene for spin-coating, balancing solubility (∼10 mg/mL) and evaporation rates.
  • Side-Chain Functionalization : Introduce alkyl or fluoroalkyl groups to enhance solubility without disrupting charge transport .
  • Additive Strategies : Incorporate 1,8-diiodooctane to improve film uniformity via solvent annealing .

What are the key stability considerations for long-term device integration?

Q. Advanced

  • Environmental Stability : Encapsulate devices to prevent moisture ingress, which accelerates amine oxidation.
  • Thermal Degradation : Monitor via accelerated aging tests (85°C/85% RH) to identify failure mechanisms.
  • Photostability : UV-Vis and IR spectroscopy track photo-oxidation products under prolonged illumination .

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